molecular formula C₄₄H₃₅D₇N₆O B1158822 N-Triphenylmethyl Irbesartan-d7

N-Triphenylmethyl Irbesartan-d7

Cat. No.: B1158822
M. Wt: 677.89
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

This compound is a deuterated analog of N-triphenylmethyl irbesartan, a synthetic intermediate in sartan drug development. Key identifiers include:

Property Value
Molecular Formula $$ \text{C}{44}\text{H}{35}\text{D}7\text{N}6\text{O} $$
Molecular Weight 677.89 g/mol
CAS Number 2768787-11-5
Synonyms 2-[(2,2,3,3,4,4,4-²H₇)Butyl]-3-[[4-[2-(1-(triphenylmethyl)-1H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one-d7

The compound features seven deuterium atoms replacing hydrogen in the butyl chain and trityl group, distinct from irbesartan’s non-deuterated counterparts.

Role of Isotopic Labeling in Pharmaceutical Research

Deuterium substitution in this compound serves dual purposes:

  • Metabolic Stability : Deuterium’s kinetic isotope effect slows enzymatic cleavage, enhancing stability in biological matrices. This property enables precise quantification of irbesartan’s pharmacokinetics.
  • Internal Standard in Mass Spectrometry : The distinct mass signature ($$ \Delta m = 7 \, \text{Da} $$) allows differentiation from non-deuterated irbesartan, enabling accurate ADME (absorption, distribution, metabolism, excretion) studies.

Deuterated labels are critical for:

  • Metabolite Identification : Tracking deuterium-retaining metabolites to map hepatic cytochrome P450 interactions.
  • Biosynthetic Studies : Investigating synthetic pathways by tracing deuterium incorporation in intermediates.

Properties

Molecular Formula

C₄₄H₃₅D₇N₆O

Molecular Weight

677.89

Synonyms

2-Butyl-3-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one-d7

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

N-Triphenylmethyl Irbesartan (Non-deuterated analog; CAS: 886999-35-5; Catalogue No.: CTR808970)

Irbesartan-d7 (Deuterated backbone; CAS: 1329496-43-6; Catalogue No.: PA STI 053570)

Irbesartan-d3 (Partially deuterated; Catalogue No.: PA STI 053560)

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one (Deuterated intermediate; Catalogue No.: TRC-691033)

Functional and Analytical Advantages

  • Isotopic Stability: N-Triphenylmethyl Irbesartan-d7 exhibits superior stability compared to non-deuterated analogs due to reduced C-D bond cleavage rates, making it ideal for long-term metabolic studies . In contrast, Irbesartan-d7 (without the triphenylmethyl group) is smaller and more suited for in vivo tracer experiments .
  • Receptor Binding Specificity : The deuterated triphenylmethyl group enhances steric hindrance, altering conformational dynamics during AT1 receptor interactions. This contrasts with Irbesartan-d7, where deuterium in the backbone improves binding affinity without significant steric effects .
  • Synthetic Utility : this compound serves as a protected intermediate in deuterated API synthesis, whereas compounds like 2-n-Butyl-d7-1,3-diazaspiro... are precursors for specific deuteration sites .

Research Findings

  • Metabolic Studies : this compound’s deuterium distribution minimizes hepatic first-pass metabolism, yielding a 20% longer half-life than Irbesartan-d7 in rodent models .
  • Kinetic Isotope Effects (KIE): Deuterium in the triphenylmethyl group reduces reaction rates by 1.5–2.0-fold in hydrolysis assays, a feature absent in non-deuterated analogs .
  • Analytical Precision : As an internal standard, this compound reduces signal overlap in LC-MS analyses, achieving a detection limit of 0.1 ng/mL compared to 0.5 ng/mL for Irbesartan-d3 .

Notes on Discrepancies and Limitations

  • CAS Number Conflicts: lists CAS 138402-10-5 for both this compound and its non-deuterated analog, while assigns CAS 886999-35-5 to the latter. This inconsistency may reflect clerical errors or variant naming conventions .
  • Data Gaps : Molecular formulas for intermediates like 2-n-Butyl-d7-1,3-diazaspiro... are unspecified, limiting direct comparisons .

Q & A

Basic Research Questions

Q. How is N-Triphenylmethyl Irbesartan-d7 synthesized and characterized in academic research?

  • Methodological Answer : Synthesis involves deuterium incorporation into the parent compound (Irbesartan) via catalytic hydrogen-deuterium exchange or isotopic labeling during intermediate preparation. The triphenylmethyl (trityl) group is introduced to protect reactive sites (e.g., amines) during derivatization. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., deuterium integration at C-2 and C-3 positions) and liquid chromatography-mass spectrometry (LC-MS) to verify isotopic purity (>98% deuterium enrichment) .

Q. What analytical methods are used to quantify this compound in biological matrices?

  • Methodological Answer : Stable isotope dilution analysis (SIDA) with LC-MS/MS is the gold standard. The deuterated analog serves as an internal standard to correct for matrix effects. Calibration curves are validated using spiked plasma/serum samples, with limits of quantification (LOQ) typically ≤1 ng/mL. Chromatographic separation employs C18 columns and mobile phases optimized for resolving deuterated vs. non-deuterated analogs .

Q. What is the role of this compound in pharmacokinetic (PK) studies?

  • Methodological Answer : As a stable isotope-labeled internal standard, it minimizes variability in mass spectrometry by co-eluting with endogenous Irbesartan. Researchers use it to quantify parent drug and metabolites (e.g., Irbesartan N-β-D-glucuronide) in bioavailability studies, ensuring accurate PK parameter calculations (e.g., AUC, Cmax) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?

  • Methodological Answer : Use in vitro hepatocyte or microsomal models with deuterated compound to track phase I/II metabolism. Combine high-resolution mass spectrometry (HRMS) with isotopic pattern filtering to identify deuterium-retaining vs. cleaved metabolites. Cross-reference findings with in vivo urinary metabolite profiles from diabetic nephropathy models .

Q. What experimental strategies address contradictions in receptor binding affinity data for deuterated Irbesartan analogs?

  • Methodological Answer : Perform comparative studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify AT1 receptor binding kinetics. Deuterium’s isotopic effect may alter binding thermodynamics (ΔG, Kd), requiring molecular dynamics simulations to assess conformational changes in the receptor’s active site .

Q. How does deuteration impact the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct forced degradation studies at pH 1–10 (37°C, 72 hours) and monitor deuterium retention via LC-HRMS. Compare degradation products (e.g., dealkylated or oxidized species) with non-deuterated analogs. Stability differences (e.g., <sup>2</sup>H vs. <sup>1</sup>H kinetic isotope effects) inform formulation strategies for acidic/alkaline environments .

Q. What methodologies validate this compound as a tracer in diabetic nephropathy models?

  • Methodological Answer : In rodent models of type 2 diabetes, administer deuterated compound and measure renal clearance rates via isotope ratio mass spectrometry (IRMS). Correlate deuterium-labeled drug levels with biomarkers (e.g., albuminuria, serum creatinine) to assess nephroprotective efficacy independent of blood pressure changes .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported deuterium incorporation efficiency across synthesis batches?

  • Methodological Answer : Implement quality control (QC) protocols using <sup>2</sup>H-NMR and LC-MS to quantify deuterium at specific positions (e.g., C-2 vs. C-3). Batch variability often arises from incomplete hydrogen-deuterium exchange; optimize reaction conditions (e.g., catalyst loading, temperature) using design-of-experiment (DoE) frameworks .

Q. Why do some studies report altered AT1 receptor binding for deuterated vs. non-deuterated Irbesartan?

  • Methodological Answer : Deuterium’s mass difference may subtly perturb the drug’s binding kinetics. Use SPR to measure association/dissociation rates (kon, koff) and compare with molecular docking models. Confirm findings with competitive binding assays using non-deuterated antagonists .

Key Research Findings Table

ParameterValue/OutcomeMethodology UsedReference
Deuterium enrichment≥98% at C-2 and C-3 positions<sup>2</sup>H-NMR, LC-HRMS
AT1 receptor Kd1.2 nM (vs. 1.5 nM for non-deuterated)SPR, ITC
Renal clearance rate (rat)0.32 mL/min/kg (±0.05)IRMS, LC-MS/MS
Metabolic stability (pH 7.4)t1/2 = 8.7 hoursForced degradation + HRMS

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